![molecular formula C15H13ClN2OS B2778146 N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 182128-50-3](/img/structure/B2778146.png)
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the inhibition of various signaling pathways, making it a valuable tool for studying the mechanisms involved in different biological processes.
Scientific Research Applications
- Researchers have synthesized and investigated a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides derived from this compound .
- Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antifungal activity .
- Certain sulfonamide derivatives have demonstrated herbicidal properties for agricultural applications .
- While not directly studied for this compound, related chlorophenyl derivatives have been computationally and experimentally investigated .
- In previous work, researchers synthesized 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth .
Antiviral Activity
Antifungal Properties
Herbicidal Applications
Antibacterial and Antibiofilm Activity
Tumor Cell Growth Inhibition
Chiral Compounds for Plant Protection
Mechanism of Action
Target of Action
The primary target of N-(4-chlorophenyl)-3,4-dihydro-2H-1,4-benzothiazine-4-carboxamide, also known as N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide or Oprea1_420310, is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth, making it a prominent target for antimicrobial and antitumor activities .
Mode of Action
This compound inhibits DHFR, thereby preventing the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides . By inhibiting this process, the compound disrupts DNA synthesis and cell growth, exhibiting its antimicrobial and anticancer activities .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption leads to a decrease in DNA synthesis and cell proliferation, particularly affecting rapidly dividing cells such as cancer cells and microbes .
Pharmacokinetics
Like other sulfonamide derivatives, it is expected to have good absorption and distribution profiles
Result of Action
The result of the compound’s action is a decrease in DNA synthesis and cell growth, leading to the death of rapidly dividing cells . This makes it effective against certain types of cancer cells and microbes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)17-15(19)18-9-10-20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPASUBPOSZAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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